5-[(1-carbamoyl-2-methylpropyl)carbamoyl]pentanoic acid
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Overview
Description
5-[(1-carbamoyl-2-methylpropyl)carbamoyl]pentanoic acid is an organic compound with the molecular formula C11H20N2O4. It contains 37 atoms: 20 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms
Preparation Methods
The synthesis of 5-[(1-carbamoyl-2-methylpropyl)carbamoyl]pentanoic acid involves several steps. One common method includes the reaction of 5-aminopentanoic acid with 1-carbamoyl-2-methylpropyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
5-[(1-carbamoyl-2-methylpropyl)carbamoyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as amines and carboxylic acids.
Scientific Research Applications
5-[(1-carbamoyl-2-methylpropyl)carbamoyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(1-carbamoyl-2-methylpropyl)carbamoyl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar compounds to 5-[(1-carbamoyl-2-methylpropyl)carbamoyl]pentanoic acid include:
5-[(1-carboxy-2-methylpropyl)carbamoyl]pentanoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a carbamoyl group.
5-[(1-carbamoyl-2-methylpropyl)carbamoyl]butanoic acid: This compound has a shorter carbon chain, which may affect its reactivity and applications.
Properties
CAS No. |
1924918-90-0 |
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Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
6-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-7(2)10(11(12)17)13-8(14)5-3-4-6-9(15)16/h7,10H,3-6H2,1-2H3,(H2,12,17)(H,13,14)(H,15,16) |
InChI Key |
ONFYLYRXZCECCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)CCCCC(=O)O |
Purity |
85 |
Origin of Product |
United States |
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